Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H15N3O4S2 and its molecular weight is 353.41. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been studied for their potential antitumor activities. One study found that a similar compound showed significant inhibitory effects against SKOV-3 human tumor cell lines, suggesting potential use in cancer treatment through inducing apoptosis in cancer cells (Almasirad et al., 2016).
Anticonvulsant Potential
Research on derivatives of 1,3,4-thiadiazole, which is structurally similar to the compound , indicated promising results as anticonvulsants. These derivatives demonstrated significant anticonvulsive activity, underscoring their potential as a basis for developing new anticonvulsant medications (Sych et al., 2018).
Synthesis of Triazole Derivatives
Studies have explored the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives using 1,3,4-thiadiazole compounds. These derivatives have a wide range of applications, including as pharmacological agents (Pokhodylo et al., 2018).
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety, structurally related to this compound, have been evaluated for their antimicrobial properties. This research is crucial for the development of new antibacterial and antifungal agents (Vinusha et al., 2015).
Glutaminase Inhibition for Cancer Therapy
This compound-related compounds have been examined as potential glutaminase inhibitors. This inhibition is a promising avenue in cancer therapy, as it targets the metabolism of cancer cells (Shukla et al., 2012).
α-Glucosidase Inhibitory Activity
The derivatives of 1,3,4-thiadiazole have shown potential as α-glucosidase inhibitors, which is significant for the treatment of type 2 diabetes. This research opens avenues for developing non-sugar-based inhibitors for diabetes management (Saeedi et al., 2020).
Antituberculosis Activity
2-Aryl-1,3,4-thiadiazole derivatives, closely related to the compound , have shown very good activity against Mycobacterium tuberculosis. This discovery is crucial for developing new antituberculosis drugs (Foroumadi et al., 2001).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-6-4-5-7-10(9)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGSRBWVOFVWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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